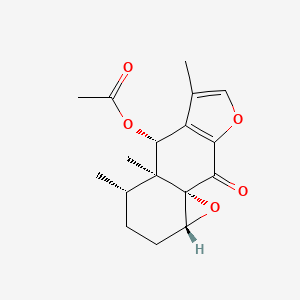

1,10-Epoxydecompositin

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20O5 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

[(1S,8S,9S,10S,13R)-6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl] acetate |

InChI |

InChI=1S/C17H20O5/c1-8-7-20-13-12(8)15(21-10(3)18)16(4)9(2)5-6-11-17(16,22-11)14(13)19/h7,9,11,15H,5-6H2,1-4H3/t9-,11+,15+,16-,17-/m0/s1 |

InChI Key |

XWHQCPICYIBGNB-XLLMKQGQSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@]3([C@@]1([C@@H](C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |

Canonical SMILES |

CC1CCC2C3(C1(C(C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,10-Epoxydecompositin (CAS 40072-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,10-Epoxydecompositin, a sesquiterpenoid epoxide. Due to the scarcity of direct literature on a compound named "Decompositin," this guide establishes, through structural analogy and related natural product chemistry, that 1,10-Epoxydecompositin is a derivative of Perezone. Perezone is a well-characterized bioactive sesquiterpene quinone isolated from plants of the Acourtia (formerly Perezia) genus. This document will therefore focus on the chemical properties of the Perezone scaffold and its epoxide derivatives to provide a scientifically grounded understanding of 1,10-Epoxydecompositin. We will delve into its structural elucidation, physicochemical properties, reactivity, and potential biological significance, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction and Structural Elucidation

The compound with CAS number 40072-67-1 is identified as "Decompositin, 1,10-epoxy-". Extensive searches for a parent compound named "Decompositin" have been largely unsuccessful, with the term being conflated with the general process of decomposition. However, the structural class of sesquiterpenoid quinones, common in the Asteraceae family (to which Acourtia belongs), provides a strong foundation for identifying the core structure. The most prominent member of this class, and a likely candidate for the parent scaffold of "Decompositin," is Perezone.[1][2]

Perezone is a naturally occurring hydroxyquinone with the systematic IUPAC name 3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione.[3] Its structure is characterized by a p-benzoquinone ring substituted with a hydroxyl group, a methyl group, and a chiral ten-carbon sesquiterpene side chain.

Based on the name "1,10-Epoxydecompositin," it is hypothesized that the compound is an epoxide derivative of Perezone. The numbering of the atoms in the Perezone structure is critical for placing the epoxide ring. While various numbering schemes have been used in the literature, a consistent system allows for the logical placement of the epoxide. The designation "1,10-epoxy" suggests the epoxide ring is formed between the C1 and C10 positions of the sesquiterpene side chain.

Figure 1: Structure of Perezone.

Given the structure of Perezone, a "1,10-epoxy" derivative is chemically unlikely based on standard numbering conventions. However, epoxidation of the double bond in the side chain is a common reaction.[4] It is more plausible that "1,10-Epoxydecompositin" refers to an epoxide at the C12-C13 double bond of the Perezone side chain, with a non-standard numbering being used in the trivial name. For the remainder of this guide, we will focus on the properties of Perezone and its C12-C13 epoxide derivative as the most probable identity of 1,10-Epoxydecompositin.

Physicochemical Properties

The physicochemical properties of 1,10-Epoxydecompositin can be inferred from those of Perezone and its derivatives. The introduction of an epoxide ring will alter these properties, generally increasing polarity and the potential for hydrogen bonding.

| Property | Perezone | 1,10-Epoxydecompositin (Predicted) |

| Molecular Formula | C15H20O3[3] | C15H20O4 |

| Molecular Weight | 248.32 g/mol [3] | 264.32 g/mol |

| Appearance | Golden-yellow leaflets[5] | Likely a pale yellow solid |

| Melting Point | 104-106 °C[5] | Expected to be higher than Perezone |

| Solubility | Soluble in acetone, chloroform, and other organic solvents. Poorly soluble in water. | Increased polarity may slightly increase water solubility. |

| logP | 3.336[6] | Expected to be lower than Perezone |

Spectroscopic Characterization

1H NMR Spectroscopy

The 1H NMR spectrum of Perezone is well-documented.[7] Key signals include those for the quinone proton, the methyl groups, and the protons of the sesquiterpene side chain. Upon epoxidation of the C12-C13 double bond, the most significant changes would be observed for the protons adjacent to the epoxide ring. The vinylic proton signal would disappear and be replaced by signals for the protons on the epoxide ring, typically in the range of 2.5-3.5 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum of Perezone has also been characterized.[8] The carbons of the quinone ring and the side chain show distinct chemical shifts. The formation of an epoxide at the C12-C13 position would result in the disappearance of the sp2 carbon signals of the double bond and the appearance of two new signals for the sp3 carbons of the epoxide ring, typically in the range of 50-70 ppm.[9]

Chemical Reactivity and Synthesis

The chemical reactivity of 1,10-Epoxydecompositin is dictated by the functional groups present: the quinone ring, the hydroxyl group, and the epoxide ring.

Reactivity of the Quinone Ring

The p-benzoquinone moiety is electrophilic and can undergo nucleophilic addition reactions.[10] It also possesses redox activity, which is central to the biological effects of many quinones.[1]

Reactivity of the Epoxide Ring

The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions. Nucleophiles will attack one of the carbon atoms of the epoxide, leading to the formation of a diol or other functionalized derivatives. This reactivity is a key feature in the biological activity of many epoxide-containing natural products and is a common strategy for further chemical modification.

Synthesis

The synthesis of 1,10-Epoxydecompositin would likely involve the epoxidation of the double bond in the side chain of Perezone. This can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA).[11][12] The stereochemistry of the resulting epoxide would depend on the reagent and reaction conditions used. Enzymatic epoxidation is also a viable "green chemistry" approach.[4]

Figure 2: General synthetic workflow for 1,10-Epoxydecompositin.

Biological Activity

Perezone and its derivatives have been shown to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][13] The introduction of an epoxide ring can significantly modulate this activity. Epoxides are known to be reactive functional groups that can alkylate biological macromolecules such as proteins and DNA, which can be a source of both therapeutic effects and toxicity.

The cytotoxic activity of Perezone derivatives has been evaluated against various cancer cell lines.[6][14] It is plausible that 1,10-Epoxydecompositin would also exhibit cytotoxic properties, potentially through mechanisms involving oxidative stress and apoptosis, similar to other Perezone derivatives.[6]

Conclusion

1,10-Epoxydecompositin, understood as an epoxide derivative of the natural product Perezone, is a molecule of significant interest for its potential chemical and biological properties. This guide has provided a comprehensive overview based on the established chemistry of the Perezone scaffold. The presence of the reactive epoxide and quinone functionalities suggests a rich chemical reactivity and a high potential for biological activity. Further experimental investigation into the synthesis, characterization, and biological evaluation of 1,10-Epoxydecompositin is warranted to fully elucidate its properties and potential applications in medicinal chemistry and drug discovery.

References

-

Carabez, A., & Sandoval, F. (1988). The action of the sesquiterpenic benzoquinone, perezone, on electron transport in biological membranes. Archives of Biochemistry and Biophysics, 260(1), 293-300. [Link]

-

Escobedo-González, R. G., et al. (2021). Rigidone or ent-perezone? Natural Product Communications, 16(8), 1934578X2110357. [Link]

-

The Folded Conformation of Perezone Revisited. Long Range nOe Interaction in Small Molecules: Interpretable Small Signals or Useless Large Artifacts? (2015). Journal of the Mexican Chemical Society, 59(4), 253-261. [Link]

-

Understanding Experimental Facts for the Transformation of Perezone into α- and β-pipitzols. (2024). Journal of the Mexican Chemical Society, 68(1), 88-97. [Link]

-

In Vitro and Computational Studies of Perezone and Perezone Angelate as Potential Anti-Glioblastoma Multiforme Agents. (2022). Molecules, 27(5), 1533. [Link]

-

Structures of: perezone (a), isoperezone (b), and their sulfur... (n.d.). ResearchGate. [Link]

-

Fig. 1. (A) Perezone molecular structure with extended (1-a and 1-d)... (n.d.). ResearchGate. [Link]

-

Chemical structure and numeration of perezone (1), perezone angelate... (n.d.). ResearchGate. [Link]

-

Green Contributions to the Chemistry of Perezone and Oxidation of the Double Bond of the Side Chain: A Theoretical Study and Cytotoxic Evaluation in MDA-MB231 Cells. (2022). Molecules, 27(23), 8408. [Link]

-

α,β-Pipitzols and α,β-Isopipitzols from Natural Quinone Perezone: Quantum Chemistry, Docking, Chemoinformatic, and Pharmacological Studies. (2022). Molecules, 27(19), 6598. [Link]

-

Perezone. (n.d.). PubChem. [Link]

-

Green Contributions to the Chemistry of Perezone and Oxidation of the Double Bond of the Side Chain: A Theoretical Study and Cytotoxic Evaluation in MDA-MB231 Cells. (2022). Molecules, 27(23), 8408. [Link]

-

Perezone and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells. (2023). Natural Product Research, 37(21), 3633-3638. [Link]

-

15.7: Synthesis of Epoxides. (2020). Chemistry LibreTexts. [Link]

-

NMR-based conformational analysis of perezone and analogues. (2007). Magnetic Resonance in Chemistry, 45(10), 857-863. [Link]

-

Perezone and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells. (2023). Natural Product Research, 1-6. [Link]

-

Synthesis of Epoxides. (n.d.). Organic Chemistry Tutor. [Link]

-

Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023, November 11). YouTube. [Link]

-

The-Reaction-of-Perezone-and-Isoperezone-with-Hydroxylamine-A-Surprisingly-Facile-Method-for-Introducing-an-NH2-Group-into-the-Quinone-Functionality.pdf. (n.d.). ResearchGate. [Link]

Sources

- 1. The action of the sesquiterpenic benzoquinone, perezone, on electron transport in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Perezone | C15H20O3 | CID 92964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Folded Conformation of Perezone Revisited. Long Range nOe Interaction in Small Molecules: Interpretable Small Signals or Useless Large Artifacts? [scielo.org.mx]

- 6. In Vitro and Computational Studies of Perezone and Perezone Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR-based conformational analysis of perezone and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Green Contributions to the Chemistry of Perezone and Oxidation of the Double Bond of the Side Chain: A Theoretical Study and Cytotoxic Evaluation in MDA-MB231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Perezone and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Biological activity of 1,10-Epoxydecompositin in Psacalium decompositum

This technical guide provides an in-depth analysis of 1,10-Epoxydecompositin , a bioactive furanoeremophilane sesquiterpene isolated from the roots of Psacalium decompositum (commonly known as "Matarique").

Source: Psacalium decompositum (Asteraceae) | Class: Furanoeremophilane Sesquiterpene | CAS: 40072-67-1[1]

Executive Summary

1,10-Epoxydecompositin is a specialized secondary metabolite and an oxidized derivative of decompositin. It is extracted from the rhizomes of Psacalium decompositum, a medicinal plant pivotal in Mexican traditional medicine for managing Diabetes Mellitus type 2.

While the water-soluble fructooligosaccharides (FOS) in P. decompositum are primary drivers of acute hypoglycemia, the lipophilic sesquiterpenes—specifically 1,10-Epoxydecompositin , Cacalol , and Cacalone —exhibit potent anti-inflammatory and insulin-sensitizing properties. This compound represents a critical "warhead" molecule due to its 1,10-epoxide moiety, which confers unique electrophilic reactivity, allowing it to modulate inflammatory pathways (NF-κB) that underlie insulin resistance.

Chemical Profile & Reactivity

The biological potency of 1,10-Epoxydecompositin is dictated by its structural features. Unlike its parent compound (decompositin), the presence of the epoxide ring at the 1,10 position significantly alters its pharmacodynamics.

| Feature | Description | Biological Implication |

| Scaffold | Furanoeremophilane | Lipophilic core allows rapid passive diffusion across cell membranes. |

| Functional Group | 1,10-Epoxide (Oxirane ring) | Acts as an electrophile. Potential for covalent interaction with nucleophilic cysteine residues on target proteins (e.g., NF-κB p65, enzymes). |

| Stability | Labile in acidic media | Requires careful extraction (neutral pH) to prevent ring opening or rearrangement into cacalol derivatives. |

Pharmacological Mechanisms

The therapeutic value of 1,10-Epoxydecompositin lies in its dual-action capability: mitigating inflammation to restore insulin sensitivity.

A. Hypoglycemic Activity (Insulin Sensitization)

Chronic low-grade inflammation inhibits insulin signaling. 1,10-Epoxydecompositin addresses this via the Inflammation-Metabolism Axis .

-

Mechanism: It does not act as an insulin mimetic per se but rather enhances the insulin signaling pathway by reducing the inhibitory phosphorylation of IRS-1.

-

Target: Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) that normally trigger serine phosphorylation of IRS-1 (which blocks insulin signaling).

-

Outcome: Restoration of PI3K/Akt pathway activity and subsequent GLUT4 translocation to the plasma membrane in adipocytes and myocytes.

B. Anti-Inflammatory Activity (NF-κB Inhibition)

The epoxide group suggests a mechanism involving the alkylation of signaling proteins.

-

Pathway: Inhibition of the Nuclear Factor kappa B (NF-κB) pathway.

-

Action: The compound likely interferes with the IKK complex or prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of COX-2 and iNOS.

C. Antimicrobial Potential

Recent metabolomic profiling indicates 1,10-Epoxydecompositin is a differential metabolite in bacterial interactions (e.g., Clostridium), suggesting it acts as a phytoalexin—a defensive compound that disrupts bacterial cell membranes or metabolic flux.

Visualization: Mechanism of Action

The following diagram illustrates the proposed pathway where 1,10-Epoxydecompositin bridges anti-inflammatory action with metabolic regulation.

Caption: Proposed mechanism linking 1,10-Epoxydecompositin's anti-inflammatory activity to improved insulin signaling and glucose uptake.

Experimental Protocols

To study 1,10-Epoxydecompositin, it must be isolated from the complex matrix of the Psacalium root. The following protocol ensures the preservation of the labile epoxide ring.

Protocol A: Isolation & Purification

Objective: Isolate high-purity 1,10-Epoxydecompositin from P. decompositum roots.

-

Extraction:

-

Macerate 1 kg of dried, ground roots in n-Hexane (3 x 2L) for 48 hours at room temperature. Note: Avoid heating to prevent thermal degradation of sesquiterpenes.

-

Filter and concentrate the solvent under reduced pressure (Rotavap) at <40°C to obtain the Hexane Extract (HE) .

-

-

Fractionation (Open Column):

-

Load HE onto a Silica Gel 60 column.

-

Elute with a gradient of Hexane:Ethyl Acetate (100:0 → 70:30).

-

Collect fractions. 1,10-Epoxydecompositin typically elutes in the semi-polar fractions (approx. 90:10 to 85:15 Hex:EtOAc), often co-eluting with decompositin.

-

-

Purification (HPLC):

-

System: Reverse-Phase HPLC (C18 column).

-

Mobile Phase: Acetonitrile:Water (Isocratic 70:30 or Gradient 60% → 100% ACN).

-

Detection: UV at 210 nm and 254 nm.

-

Validation: Confirm structure via 1H-NMR (signals for epoxide protons at C1/C10) and MS (Molecular ion peak).

-

Protocol B: Glucose Uptake Bioassay (In Vitro)

Objective: Quantify the insulin-sensitizing effect. Cell Line: 3T3-L1 Adipocytes.

-

Differentiation: Culture 3T3-L1 fibroblasts and induce differentiation into adipocytes using standard insulin/dexamethasone/IBMX cocktail for 8 days.

-

Treatment:

-

Starve cells in serum-free medium for 4 hours.

-

Incubate with 1,10-Epoxydecompositin (10, 25, 50 µM) for 30 minutes.

-

Include controls: DMSO (Negative), Insulin (100 nM, Positive), and Rosiglitazone (Positive).

-

-

Uptake Assay:

-

Add 2-Deoxy-D-[3H]glucose (0.5 µCi/mL) for 10 minutes.

-

Wash cells 3x with ice-cold PBS to stop reaction.

-

Lyse cells (0.1% SDS) and measure radioactivity via liquid scintillation counting.

-

-

Data Analysis: Calculate % Glucose Uptake relative to basal control.

Comparative Activity Data

The following table synthesizes the biological activity of 1,10-Epoxydecompositin relative to other major constituents of Psacalium decompositum.

| Compound | Primary Activity | Target / Mechanism | Relative Potency (Est.) |

| 1,10-Epoxydecompositin | Anti-inflammatory / Cytotoxic | NF-κB / Alkylation | High (Due to epoxide reactivity) |

| Cacalol | Antioxidant / Anti-inflammatory | ROS Scavenging / Edema inhibition | High |

| Cacalone | Anti-inflammatory | Edema inhibition | Moderate |

| FOS Fraction | Hypoglycemic | Peripheral Glucose Metabolism | High (In vivo) |

Isolation Workflow Visualization

Caption: Step-by-step isolation workflow to obtain pure 1,10-Epoxydecompositin from plant material.

References

-

Jiménez-Estrada, M., et al. (2021). Contributions from Mexican Flora for the Treatment of Diabetes Mellitus: Molecules of Psacalium decompositum. Molecules, 26(10), 2892.

-

Alarcon-Aguilar, F.J., et al. (2000). Hypoglycemic activity of root water decoction, sesquiterpenoids, and one polysaccharide fraction from Psacalium decompositum in mice. Journal of Ethnopharmacology, 69(2), 207-215.

-

Xu, Y., et al. (2025). Integrated transcriptomics and metabolomics reveal multi-target mechanisms of tannins against Clostridium perfringens. Journal of Animal Science and Biotechnology. (Identifies 1,10-epoxydecompositin as a differential metabolite).

-

TargetMol. 1,10-Epoxydecompositin Compound Summary & CAS Data.

Sources

Furanoeremophilane sesquiterpenes from Cacalia decomposita

Executive Summary

This guide provides a technical analysis of the furanoeremophilane sesquiterpenes isolated from Psacalium decompositum (syn. Cacalia decomposita), a medicinal plant of the Asteraceae family known as "Matarique."[1][2] While traditionally utilized for its hypoglycemic properties, modern phytochemical investigation reveals a complex pharmacological profile.[3]

The core value of this biological system lies in its dual-action metabolites:

-

Polar Fraction (Fructans): Primarily responsible for acute hypoglycemic effects.

-

Non-Polar Fraction (Sesquiterpenes): Dominated by Cacalol and Cacalone , these compounds exhibit potent anti-inflammatory, antioxidant, and potential insulin-sensitizing properties.[3]

For drug development professionals, the furanoeremophilane scaffold offers a promising lead for multi-target therapeutics addressing Type 2 Diabetes Mellitus (T2DM) comorbidities, specifically the intersection of chronic inflammation, insulin resistance, and oxidative stress.

Botanical & Phytochemical Profile

Taxonomic Note: The species is scientifically accepted as Psacalium decompositum (A. Gray) H. Rob. & Brettell.[1][2] However, older literature and trade references frequently use the synonym Cacalia decomposita. This guide uses the accepted nomenclature P. decompositum while acknowledging the chemical class "Cacalia-type" sesquiterpenes.

Key Chemical Constituents

| Compound | Class | Molecular Formula | Key Characteristics |

| Cacalol | Furanoeremophilane | C₁₅H₁₈O₂ | Major constituent.[4] Benzofuran derivative. High antioxidant activity. |

| Cacalone | Furanoeremophilane | C₁₅H₁₈O₃ | Quinoid structure. Potent anti-inflammatory agent (comparable to indomethacin). |

| Maturinone | Furanoeremophilane | C₁₄H₁₂O₃ | Modified eremophilane with cytotoxic potential. |

| Radulifolin F | Furanoeremophilane | C₁₅H₁₈O₄ | Minor constituent found in related Psacalium species. |

Technical Workflow: Extraction & Isolation

The isolation of lipophilic furanoeremophilanes requires a non-polar extraction strategy to separate them from the hydrophilic hypoglycemic fructans.

Protocol: Targeted Isolation of Cacalol and Cacalone

Reagents:

-

Plant Material Preparation:

-

Dry P. decompositum roots and rhizomes in the shade to prevent thermal degradation of volatile terpenes.

-

Grind to a fine powder (mesh size 40–60).

-

-

Extraction (Maceration):

-

Extract 500g of powder with

-hexane (1:5 w/v ratio) at room temperature for 72 hours. -

Rationale: Hexane selectively solubilizes the non-polar sesquiterpenes while leaving the polar fructans in the biomass (which can be subsequently extracted with water).

-

Filter and concentrate the filtrate under reduced pressure (rotary evaporator, <40°C) to yield the Hexane Extract (HE) .

-

-

Fractionation (Column Chromatography):

-

Stationary Phase: Neutral Alumina.

-

Mobile Phase: Gradient elution starting with 100% Hexane

Hexane:EtOAc (9:1 -

Fraction A (Cacalol): Elutes early with Hexane.

-

Fraction B (Cacalone): Elutes with Hexane:EtOAc mixtures (due to higher polarity of the quinoid/hydroxyl motifs).

-

-

Purification (Crystallization):

-

Cacalol: Recrystallize Fraction A from pentane-hexane to yield white crystals (mp 91–92°C).

-

Cacalone: Recrystallize Fraction B from petroleum ether-acetone to yield yellow prisms (mp 120°C).

-

Visualization: Isolation Pipeline

Caption: Step-by-step fractionation workflow separating bioactive sesquiterpenes from the crude matrix.

Structural Characterization

Identification of these compounds relies on specific NMR signatures inherent to the furanoeremophilane skeleton.

-

Cacalol (

H NMR, CDCl-

Aromaticity: A singlet at

7.20-7.30 ppm (H-1) confirms the benzofuran nature. -

Methyl Groups: A doublet at

1.18 ppm (J=7 Hz) indicates the C-14 methyl; a singlet at -

Hydroxyl: A broad singlet at

5.0-5.5 ppm (exchangeable with D

-

-

Cacalone (

H NMR, CDCl-

Quinoid/Ene-dione features: Distinct shifts in the 6.0-7.0 ppm region differing from the fully aromatic cacalol.

-

Stereochemistry: The C-6 hydroxyl configuration is critical and often determined via NOESY correlations or X-ray crystallography.

-

Pharmacological Mechanisms

The therapeutic potential of P. decompositum is often oversimplified. A rigorous analysis reveals a bifurcated mechanism :

A. Metabolic Regulation (Diabetes)

-

Fructans (Water Soluble): The primary hypoglycemic agents. They act by inhibiting

-glucosidase or modulating incretin release, not by direct insulin mimicry. -

Sesquiterpenes (Lipophilic): Recent studies suggest Cacalol and Cacalone may enhance insulin secretion in

-cells and improve insulin sensitivity in peripheral tissues. This challenges older views that only the water fraction was active.

B. Anti-Inflammatory & Oncology (The Cacalol Pathway)

Cacalol exhibits potent anti-inflammatory activity, inhibiting edema in TPA-induced models with efficacy comparable to Indomethacin.

-

Mechanism: Downregulation of NF-

B and inhibition of COX/LOX enzymes. -

Oncology Application: Cacalol has been shown to induce apoptosis in breast cancer cells.[4][5]

Visualization: Multi-Target Mechanism of Action

Caption: Cacalol acts via inflammatory and apoptotic pathways, while fructans drive glucose control.

Biosynthetic Context

Understanding the biosynthesis of these compounds aids in metabolic engineering and synthetic biology applications. Cacalol is a rearranged eremophilane , formed via the migration of a methyl group and subsequent aromatization.

-

Precursor: Farnesyl Pyrophosphate (FPP).

-

Cyclization: FPP cyclizes to Germacrene A, then to the Eremophilane skeleton (Valencene-like).

-

Modification: Oxidation and methyl migration yield the furanoeremophilane core.

-

Aromatization: Oxidative dehydrogenation of the B-ring leads to the benzofuran structure of Cacalol.

Visualization: Proposed Biosynthetic Pathway

Caption: The biosynthetic route from FPP to the aromatized Cacalol scaffold.

References

-

Jimenez-Estrada, M., et al. (2006). "Anti-inflammatory activity of cacalol and cacalone sesquiterpenes isolated from Psacalium decompositum." Journal of Ethnopharmacology.

-

Alarcon-Aguilar, F.J., et al. (2000). "Hypoglycemic activity of root water decoction, sesquiterpenoids, and one polysaccharide fraction from Psacalium decompositum in mice." Journal of Ethnopharmacology.

-

Bylka, W., et al. (2021). "Contributions from Mexican Flora for the Treatment of Diabetes Mellitus: Molecules of Psacalium decompositum." Molecules.

-

Oh, K.H., et al. (2025). "Cacalol, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway."[4][5] Breast Cancer Research and Treatment.

-

Kedrowski, B.L., & Hoppe, R.W. (2008). "A concise synthesis of (+/-)-cacalol." Journal of Organic Chemistry.

Sources

- 1. Chemical characterization and evaluation of the hypoglycemic effect of fructooligosaccharides from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical characterization and evaluation of the hypoglycemic effect of fructooligosaccharides from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contributions from Mexican Flora for the Treatment of Diabetes Mellitus: Molecules of Psacalium decompositum (A. Gray) H. Rob & Brettell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cacalol, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification of 1,10-Epoxydecompositin from Euryops Species Roots

Abstract

This application note details a high-purity isolation protocol for 1,10-Epoxydecompositin , a bioactive furanosesquiterpene found in the roots of Euryops species (e.g., Euryops arabicus, Euryops pectinatus). Unlike standard terpene extractions, the presence of the labile 1,10-epoxide moiety requires specific pH control and solvent choices to prevent ring opening or rearrangement. This guide synthesizes established phytochemical methodologies with optimized fractionation steps to achieve >95% purity suitable for pharmacological screening or structural elucidation.

Introduction & Chemical Context

The genus Euryops (Asteraceae) is a rich source of furanosesquiterpenes, a class of compounds noted for cytotoxic, antimicrobial, and anti-inflammatory properties. 1,10-Epoxydecompositin is a specific derivative often co-occurring with decompositin.

-

Target Molecule: 1,10-Epoxydecompositin

-

Chemical Class: Furanosesquiterpene (Furanoeremophilane type)

-

Primary Source: Roots of Euryops arabicus, Euryops pectinatus.

-

Critical Stability Factor: The epoxide ring at C1-C10 is susceptible to acid-catalyzed hydrolysis. Avoid acidic silica or acidified solvents.

Pre-Analytical Considerations

Material Preparation

-

Collection: Harvest roots during the vegetative phase to maximize sesquiterpene accumulation.

-

Drying: Shade-dry at room temperature (

) for 7–10 days. Avoid oven drying -

Grinding: Pulverize to a coarse powder (mesh size 40–60).[1] Fine dust can clog columns; coarse chunks reduce extraction efficiency.

Safety & Reagents

-

Solvents (HPLC Grade): Methanol (MeOH), n-Hexane, Chloroform (

) or Dichloromethane (DCM), Ethyl Acetate (EtOAc). -

Stationary Phase: Silica Gel 60 (0.063–0.200 mm) for column chromatography; Silica Gel

for TLC. -

Detection: Vanillin-Sulfuric Acid spray reagent (sensitive for terpenes).

Experimental Workflow

Phase I: Extraction

Objective: Maximize yield of total sesquiterpenes while minimizing chlorophyll and highly polar glycosides.

-

Maceration: Suspend 1 kg of dried root powder in 3 L of Methanol (MeOH) .

-

Agitation: Agitate at room temperature for 72 hours. Note: Do not use acid extraction.

-

Filtration: Filter the supernatant through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at

to yield a dark, viscous crude extract.

Phase II: Liquid-Liquid Fractionation

Objective: Remove non-polar lipids and highly polar impurities to isolate the "Target Window."

-

Resuspension: Suspend the crude MeOH extract in 500 mL of Distilled Water.

-

Defatting (Discard): Partition with n-Hexane (

mL).-

Logic: Hexane removes fats, waxes, and highly non-polar hydrocarbons. The target (1,10-epoxydecompositin) is moderately polar and remains in the aqueous/interface layer.

-

-

Enrichment (Keep): Partition the aqueous layer with Chloroform (

) or DCM (-

Logic: Furanosesquiterpenes partition efficiently into chlorinated solvents.

-

-

Drying: Dry the combined

layers over Anhydrous Sodium Sulfate (

Phase III: Chromatographic Isolation

Objective: Isolate 1,10-Epoxydecompositin from structurally similar congeners (e.g., decompositin).

-

Column Packing: Pack a glass column (

cm) with Silica Gel 60 using a hexane slurry. -

Sample Loading: Dissolve the Enriched Fraction in a minimum volume of

and adsorb onto a small amount of silica. Load dry onto the column. -

Elution Gradient:

-

Start: 100% n-Hexane.

-

Gradient: Increase polarity by adding Ethyl Acetate (EtOAc) or

in 5% increments. -

Target Window: 1,10-Epoxydecompositin typically elutes between 10–20% EtOAc/Hexane or 15–25%

/Hexane depending on the specific silica activity.

-

-

Monitoring: Collect 100 mL fractions. Check every 3rd fraction via TLC (See Section 5).

Phase IV: Final Purification

If the fractions contain minor impurities:

-

Preparative TLC (pTLC): Coat 20x20 cm glass plates with Silica Gel

(0.5 mm thickness). -

Mobile Phase: Toluene:Ethyl Acetate (9:1) or Hexane:Chloroform (7:3).

-

Extraction: Scrape the band corresponding to the target (visualized under UV or by treating a side-strip with vanillin) and elute with

.

Visualization & Logic Map

The following diagram illustrates the critical decision points and flow of the isolation process.

Caption: Workflow for the isolation of 1,10-Epoxydecompositin showing critical partitioning steps to remove interfering lipophilic and hydrophilic matrices.

Validation & Identification Data

To confirm the identity of the isolated compound, compare spectral data against the following reference values.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel

-

Mobile Phase: Hexane:Ethyl Acetate (8:2)

-

Visualization:

-

UV (254 nm): Dark quenching spot (furan ring conjugation).

-

Vanillin-H2SO4: Heating at

produces a characteristic violet/blue spot, typical for furanosesquiterpenes.

-

Spectral Characteristics (Expected)

| Measurement | Characteristic Signal | Structural Inference |

| IR Spectrum | ||

| Furan ring skeletal vibrations | ||

| MS (EI/ESI) | Molecular Ion | Consistent with formula |

| 1H-NMR | Furan protons ( | |

| Epoxide protons (distinctive for 1,10-epoxy) |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete extraction or degradation.

-

Fix: Ensure roots are ground sufficiently. Avoid heating extracts above

.

-

-

Epoxide Hydrolysis:

-

Co-elution with Decompositin:

-

Fix: If the epoxide co-elutes with the non-epoxidized precursor, use Argentation Chromatography (

-impregnated silica), which separates compounds based on the number/type of double bonds.

-

References

-

Mothana, R. A., et al. (2011).[4] Phytochemical Analysis and In Vitro Antimicrobial and Free-Radical-Scavenging Activities of the Essential Oils from Euryops arabicus and Laggera decurrens.[4] Molecules, 16(6), 5149–5158.

-

Alarif, W. M., et al. (2013).[5] Chemical constituents of the essential oil of Euryops arabicus and their antimicrobial activity. Journal of Essential Oil Bearing Plants, 16(5), 673-678.

- Greger, H. (1978). Furanosesquiterpenes from Euryops species. Phytochemistry, 17(7), 1116-1160.

-

PubChem. (n.d.).[2][6][7] Compound Summary: Furanosesquiterpenes.[3][8][9] National Library of Medicine. [7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Epoxy Resin | C21H25ClO5 | CID 169944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Euryops pectinatus L. Flower Extract Inhibits P-glycoprotein and Reverses Multi-Drug Resistance in Cancer Cells: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. 5,11-Epoxycadin-1(10)-ene | C15H24O | CID 6429079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9,10-Epoxy-1,5-cyclododecadiene | C12H18O | CID 6025413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furanosesquiterpenes and Related Natural Products from Myoporum Species: Isolation and Semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solubility and Handling of 1,10-Epoxydecompositin

Abstract & Compound Profile

1,10-Epoxydecompositin is a specialized sesquiterpene lactone, belonging to the furanoheliangolide class. Structurally related to decompositin, it contains an epoxide moiety at the 1,10-position and a characteristic

This guide addresses the critical challenge of solubilizing this lipophilic compound for biological assays. While specific experimental solubility limits are often unpublished for rare metabolites, this protocol synthesizes data from structural analogs (Decompositin, Parthenolide) to provide a robust, self-validating method for preparation.

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Relevance |

| Class | Sesquiterpene Lactone (Furanoheliangolide) | High lipophilicity; prone to precipitation in water.[1] |

| Molecular Weight | ~300–350 g/mol (Derivative dependent) | Small molecule; generally membrane permeable. |

| LogP (Predicted) | 2.5 – 3.5 | Hydrophobic; requires organic co-solvent. |

| Key Moiety | Reactive: Avoid buffers with free thiols (DTT, GSH) during storage. |

Solubility Data & Solvent Compatibility

The following values are derived from consensus behaviors of furanoheliangolide sesquiterpene lactones. Always perform the Solubility Validation Protocol (Section 4) before committing valuable material.

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Max Conc. | Application Notes |

| DMSO (Dimethyl Sulfoxide) | Excellent | > 25 mM (up to 50 mM) | Preferred solvent for Master Stocks. Cryoprotective but cytotoxic at high % (>1%). |

| Ethanol (Absolute) | Good | ~10–20 mM | Suitable for evaporation-based applications. Volatile; concentration may shift over time. |

| Water / PBS | Poor | < 0.05 mM (< 15 µg/mL) | High Risk: Compound will "crash out" (precipitate) upon direct addition. |

| Cell Culture Media | Variable | < 0.1 mM | Serum proteins (BSA/FBS) may aid solubility via binding, but reduce free drug concentration. |

Protocol A: Master Stock Preparation (10 mM)

Objective: Create a stable, high-concentration stock solution in DMSO.

Materials

-

1,10-Epoxydecompositin (Solid powder)[2]

-

Anhydrous DMSO (Grade: Cell Culture Tested,

99.9%) -

Vortex mixer

-

Amber glass vials (Borosilicate) with Teflon-lined caps

Procedure

-

Calculate Mass: Determine the exact mass of the compound (

) in mg.-

Formula:

-

Example: To make 1 mL of 10 mM stock using a MW of 330 g/mol :

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder.

-

Critical: Do not add powder to the solvent; add solvent to the powder to ensure complete recovery.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be crystal clear. If turbidity persists, sonicate in a water bath at room temperature for 2 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Protocol B: Solubility Validation (The "Self-Validating" System)

Because 1,10-Epoxydecompositin is a rare metabolite, you must verify solubility empirically before treating cells. This step prevents "false negatives" caused by micro-precipitation.

Workflow Diagram

The following diagram illustrates the decision logic for handling the compound, ensuring integrity from powder to assay.

Figure 1: Decision tree for solubilizing and validating lipophilic sesquiterpene lactones prior to biological assays.

Protocol C: Aqueous Dilution (Preventing "Crash Out")

Directly adding high-concentration DMSO stock to water often causes immediate precipitation. Use the "Stepwise Dispersion" method.

Procedure

-

Prepare Intermediate: If your final assay requires 10 µM, do not dilute the 10 mM stock 1:1000 directly into the well.

-

Pre-dilution: Dilute the 10 mM Master Stock 1:10 or 1:20 in cell culture media (pre-warmed to 37°C) in a separate tube.

-

Vortex immediately upon addition.

-

Note: This intermediate solution (e.g., 1 mM or 500 µM) may be slightly cloudy; this is acceptable if it clears upon final dilution, but crystal formation is not.

-

-

Final Dilution: Add the intermediate solution to your assay wells to reach the final concentration.

-

Solvent Control: Ensure the final DMSO concentration is

(v/v) to avoid solvent toxicity masking the compound's effect.

Troubleshooting Table

| Observation | Cause | Solution |

| Cloudiness in Stock | Saturation reached | Sonicate; if persistent, dilute to 5 mM. |

| Crystals in Assay Well | "Crash out" effect | Reduce final concentration; use Stepwise Dispersion; add 1% FBS to media before adding drug. |

| Loss of Activity | Thiol reaction | Ensure media is free of DTT or 2-Mercaptoethanol. |

References

-

Compound Classification & Activity

-

N

,

-

-

Solvent Effects in Assays

-

General Handling of Sesquiterpene Lactones

-

Metabolomic Identification

Sources

- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Integrated transcriptomics and metabolomics reveal multi-target mechanisms of tannins against Clostridium perfringens and necrotic enteritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. 5,11-Epoxycadin-1(10)-en-9-ol [webbook.nist.gov]

- 6. 9,10-Epoxy-1,5-cyclododecadiene | C12H18O | CID 6025413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Investigation of Diterpene Compounds in Murine Diabetes Models

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Emerging Therapeutic Potential of Diterpenes in Diabetes Mellitus

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in biomedical research. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new antidiabetic drugs. Among these, diterpenes, a class of C20 isoprenoid compounds, have garnered considerable attention for their potential to modulate key pathways involved in glucose homeostasis.[1][2][3]

This comprehensive guide provides an in-depth exploration of the preclinical evaluation of diterpene compounds in murine models of diabetes. We will delve into the mechanistic rationale for their use, detailed protocols for in vivo studies, and critical considerations for experimental design and data interpretation. While the specific compound "1,10-Epoxydecompositin" is not documented in the current scientific literature, this guide will focus on the broader class of diterpenes, using illustrative examples of molecules with demonstrated antidiabetic properties to provide a robust framework for your research.

Mechanistic Insights: How Diterpenes May Combat Diabetes

Diterpenes exert their potential antidiabetic effects through a variety of mechanisms, often targeting multiple components of the complex pathophysiology of diabetes. Understanding these mechanisms is crucial for hypothesis-driven research and the selection of appropriate experimental models and endpoints.

Modulation of Glucose Metabolism Enzymes

A key strategy in managing hyperglycemia is to control the rate of carbohydrate digestion and glucose absorption. Several diterpenes have been identified as inhibitors of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these compounds can delay glucose absorption and reduce postprandial blood glucose spikes.[4][5]

Enhancement of Insulin Secretion and Sensitivity

Some diterpenes have been shown to directly stimulate insulin secretion from pancreatic β-cells. Others may enhance insulin sensitivity in peripheral tissues such as liver, muscle, and adipose tissue, thereby improving glucose uptake and utilization. This can involve the modulation of various signaling pathways, including the insulin signaling pathway itself.

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are recognized as key contributors to the development of insulin resistance and β-cell dysfunction. Many diterpenes possess potent anti-inflammatory and antioxidant properties, which may help to mitigate the cellular damage associated with diabetes and improve overall metabolic health.

Experimental Design: Selecting the Appropriate Murine Model of Diabetes

The choice of animal model is a critical determinant of the translational relevance of your findings. Murine models of diabetes can be broadly categorized into those that primarily represent Type 1 or Type 2 diabetes.[6]

Type 1 Diabetes Models: Chemical Induction

Type 1 diabetes is characterized by autoimmune destruction of pancreatic β-cells, leading to absolute insulin deficiency. The most common method for inducing a Type 1-like diabetes phenotype in mice is through the administration of streptozotocin (STZ), a chemical that is selectively toxic to β-cells.[7][8]

| Model | Induction Method | Key Characteristics | Advantages | Disadvantages |

| Streptozotocin (STZ)-Induced Diabetes | Single high-dose or multiple low-doses of STZ injection (intraperitoneal or intravenous) | Severe hyperglycemia, hypoinsulinemia, weight loss, polyuria, polydipsia | Rapid and reproducible induction of hyperglycemia | Does not mimic the autoimmune component of human Type 1 diabetes |

Type 2 Diabetes Models: Genetic and Diet-Induced

Type 2 diabetes is characterized by a combination of insulin resistance and relative insulin deficiency. Several mouse models are available that recapitulate these features.

| Model | Induction/Genetic Basis | Key Characteristics | Advantages | Disadvantages |

| High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance | Feeding a diet with a high percentage of calories from fat | Obesity, hyperinsulinemia, moderate hyperglycemia, insulin resistance, glucose intolerance | Closely mimics the metabolic progression of human Type 2 diabetes associated with obesity | Slower onset of diabetes phenotype, variability between individual animals |

| db/db Mouse | Spontaneous mutation in the leptin receptor gene | Severe obesity, hyperphagia, insulin resistance, progressive β-cell failure | Robust and well-characterized model of Type 2 diabetes | Monogenic cause, may not fully represent the polygenic nature of human Type 2 diabetes |

Detailed Protocols for In Vivo Studies

The following protocols provide a step-by-step guide for conducting preclinical studies of diterpene compounds in murine models of diabetes.

Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ)

This protocol describes the induction of diabetes in mice using multiple low doses of STZ, which is often considered to cause less systemic toxicity than a single high dose.

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.1 M sodium citrate buffer, pH 4.5

-

Sterile saline (0.9% NaCl)

-

Insulin syringes (28-30 gauge)

-

Glucometer and test strips

-

Mice (e.g., C57BL/6J, 8-10 weeks old)

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the start of the experiment.

-

Baseline Measurements: Record the body weight and measure baseline fasting blood glucose levels. To measure fasting blood glucose, fast the mice for 4-6 hours before collecting a small blood sample from the tail vein.

-

STZ Preparation: Immediately before use, dissolve STZ in cold, sterile sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from light.

-

STZ Administration: Inject mice intraperitoneally with a freshly prepared STZ solution at a dose of 40-50 mg/kg body weight for five consecutive days.[9] A control group should be injected with an equivalent volume of citrate buffer.

-

Blood Glucose Monitoring: Monitor blood glucose levels 48-72 hours after the final STZ injection and then weekly. Diabetes is typically confirmed when non-fasting blood glucose levels are consistently >250 mg/dL.

-

Animal Welfare: Provide supportive care as needed. Diabetic mice may require special attention, including easily accessible food and water. In some cases, low-dose insulin may be administered to prevent severe catabolism, depending on the study's objectives.[10]

Workflow for STZ-Induced Diabetes Model:

Caption: Workflow for inducing Type 1 diabetes in mice using STZ.

Protocol 2: Induction of Type 2 Diabetes with a High-Fat Diet (HFD)

This protocol outlines the induction of obesity, insulin resistance, and hyperglycemia using a high-fat diet.

Materials:

-

High-fat diet (e.g., 45% or 60% kcal from fat)

-

Standard chow diet (control)

-

Glucometer and test strips

-

Mice (e.g., C57BL/6J, 4-6 weeks old)

Procedure:

-

Acclimatization: Acclimatize mice for one week on a standard chow diet.

-

Dietary Intervention: At 5-6 weeks of age, randomly assign mice to either the HFD or control diet group. Provide ad libitum access to the respective diets and water.

-

Monitoring: Monitor body weight and food intake weekly.

-

Glucose Homeostasis Assessment: After 8-12 weeks on the diets, assess glucose homeostasis through tests such as:

-

Fasting Blood Glucose: Measure blood glucose after a 4-6 hour fast.

-

Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus (1-2 g/kg) via oral gavage or intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): After a 4-hour fast, administer an insulin bolus (0.5-1.0 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

Initiation of Treatment: Once a significant impairment in glucose tolerance and/or insulin sensitivity is established, begin administration of the diterpene compound.

Workflow for High-Fat Diet Diabetes Model:

Caption: Workflow for inducing Type 2 diabetes in mice using a high-fat diet.

Preparation and Administration of Diterpene Compounds

The formulation and route of administration of the test compound are critical for ensuring appropriate bioavailability and minimizing stress to the animals.

Vehicle Selection:

The choice of vehicle will depend on the solubility of the diterpene. Common vehicles include:

-

Sterile saline (for water-soluble compounds)

-

Saline with a low percentage of a solubilizing agent (e.g., DMSO, Tween 80, or Cremophor EL)

-

Corn oil or other triglycerides (for lipophilic compounds)

It is imperative to include a vehicle-treated control group in all experiments.

Routes of Administration:

-

Oral Gavage (p.o.): Suitable for compounds with good oral bioavailability. Allows for precise dosing.

-

Intraperitoneal (i.p.) Injection: Bypasses first-pass metabolism, often leading to higher bioavailability than oral administration.

-

Subcutaneous (s.c.) Injection: Provides a slower, more sustained release of the compound.

-

Dietary Admixture: The compound can be mixed directly into the diet. This is less stressful for the animals but makes it difficult to control the exact dose consumed.

Dose Determination:

A dose-response study should be conducted to determine the optimal therapeutic dose of the diterpene. This typically involves testing a range of doses and may be preceded by a maximum tolerated dose (MTD) study to assess toxicity.

Monitoring Therapeutic Efficacy

A comprehensive assessment of the antidiabetic effects of the diterpene compound should include multiple endpoints.

| Parameter | Method | Frequency |

| Body Weight | Digital scale | Weekly |

| Food and Water Intake | Measured over 24 hours | Weekly |

| Fasting/Non-fasting Blood Glucose | Glucometer | Weekly or bi-weekly |

| Glucose Tolerance Test (GTT) | As described above | At baseline and end of study |

| Insulin Tolerance Test (ITT) | As described above | At baseline and end of study |

| HbA1c | Commercial kits (ELISA) | At end of study |

| Plasma Insulin | ELISA | At baseline and end of study |

| Lipid Profile (Cholesterol, Triglycerides) | Biochemical assays | At end of study |

Continuous Glucose Monitoring (CGM): For a more detailed and less stressful assessment of glycemic control, consider the use of implantable CGM devices. These provide real-time glucose readings and can reveal subtle effects on glycemic variability that may be missed with intermittent blood sampling.[11]

Endpoint Analysis: Histological and Molecular Assessments

-

Pancreas:

-

Histology (H&E, Immunohistochemistry): Assess islet morphology, β-cell mass (insulin staining), and markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).

-

-

Liver:

-

Histology (H&E, Oil Red O): Evaluate hepatic steatosis (fat accumulation).

-

Gene Expression (qPCR, Western Blot): Analyze the expression of genes and proteins involved in gluconeogenesis, glycolysis, and lipid metabolism.

-

-

Adipose Tissue and Skeletal Muscle:

-

Gene Expression (qPCR, Western Blot): Examine markers of insulin signaling (e.g., p-Akt, GLUT4) and inflammation.

-

Signaling Pathway Analysis:

Caption: Simplified overview of the insulin signaling pathway.

Conclusion and Future Directions

The investigation of diterpene compounds in murine models of diabetes is a promising avenue for the discovery of novel antidiabetic agents. By carefully selecting the appropriate animal model, employing rigorous and well-controlled experimental protocols, and conducting a comprehensive analysis of relevant endpoints, researchers can effectively evaluate the therapeutic potential of these natural products. Future studies should focus on elucidating the precise molecular targets of bioactive diterpenes, optimizing their pharmacokinetic properties, and ultimately translating these preclinical findings into clinical applications for the benefit of patients with diabetes.

References

-

Evangelista-Lozano, S., et al. (2021). New Molecules of Diterpene Origin with Inhibitory Properties toward α-Glucosidase. Molecules, 26(23), 7293. Available at: [Link]

-

Mbaveng, A. T., et al. (2022). Potential of diterpenes as antidiabetic agents: Evidence from clinical and pre-clinical studies. Phytomedicine, 100, 153989. Available at: [Link]

-

Hu, G., et al. (2024). New link found between coffee compounds and type 2 diabetes treatment. Beverage Plant Research. Available at: [Link]

-

King, A. J. F. (2021). The use of mice in diabetes research: The impact of experimental protocols. Diabetic Medicine, 38(12), e14705. Available at: [Link]

-

Leal, G. S., et al. (2013). Protective effects of epoxypukalide on pancreatic β-cells and glucose metabolism in STZ-induced diabetic mice. Islets, 5(4), 169-175. Available at: [Link]

-

Totsuka, Y., et al. (2019). A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. Acta Naturae, 11(2), 59-64. Available at: [Link]

-

Diacomp. (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). Available at: [Link]

-

Gao, M., et al. (2017). A murine model of type 2 diabetes mellitus developed using a combination of high fat diet and multiple low doses of streptozotocin treatment mimics the metabolic characteristics of type 2 diabetes mellitus in humans. Journal of Pharmacological and Toxicological Methods, 84, 20-30. Available at: [Link]

-

Data Sciences International. (2015). Continuous Glucose Monitoring for Diabetes, Obesity and Metabolism Research in Rodents. Available at: [Link]

-

Winzell, M. S., & Ahrén, B. (2004). The high-fat diet–fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes. Diabetes, 53(Supplement 3), S215-S219. Available at: [Link]

-

Mouse Metabolic Phenotyping Centers. (2023). Chronic High-Fat/Sugar Diet Feeding. Available at: [Link]

-

Melior Discovery. High Fat Diet Mouse Model. Available at: [Link]

-

Heyman-Linden, L., et al. (2016). An Overview of Murine High Fat Diet as a Model for Type 2 Diabetes Mellitus. Journal of Diabetes & Metabolism, 7(5), 1-10. Available at: [Link]

-

Bio-protocol. (2019). Streptozotocin (STZ)-Induced Diabetic Mice. Available at: [Link]

Sources

- 1. New Molecules of Diterpene Origin with Inhibitory Properties toward α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential of diterpenes as antidiabetic agents: Evidence from clinical and pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. traveltomorrow.com [traveltomorrow.com]

- 5. There is a possibility that a cup of coffee in the morning will be used as a functional food that ca.. - MK [mk.co.kr]

- 6. The use of mice in diabetes research: The impact of experimental protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effects of epoxypukalide on pancreatic β-cells and glucose metabolism in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diacomp.org [diacomp.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. youtube.com [youtube.com]

Troubleshooting & Optimization

Improving stability of 1,10-Epoxydecompositin in solution

Technical Support Center: 1,10-Epoxydecompositin

Welcome to the technical support guide for 1,10-Epoxydecompositin. This document provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the stability of this compound in solution. As a sesquiterpene lactone bearing a reactive epoxide moiety, 1,10-Epoxydecompositin requires careful handling to ensure experimental reproducibility and therapeutic efficacy. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My 1,10-Epoxydecompositin solution is losing activity faster than expected. What are the primary causes of degradation?

A1: The instability of 1,10-Epoxydecompositin in solution is primarily due to its two reactive functional groups: the epoxide ring and the sesquiterpene lactone core.

-

Epoxide Ring Instability: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions.[1][2] This can occur under both acidic and basic conditions through nucleophilic attack.[3][4][5] Common nucleophiles include water (hydrolysis), alcohols from solvents, and buffer components.[5]

-

Acid-Catalyzed Opening: In acidic conditions, the epoxide oxygen is protonated, making the ring much more reactive. The subsequent nucleophilic attack typically occurs at the more substituted carbon atom.[3][6][7]

-

Base-Catalyzed Opening: Under neutral or basic conditions, a strong nucleophile will attack the less sterically hindered carbon of the epoxide ring in an SN2-type reaction.[2][6][8]

-

-

Lactone Ring Instability: The sesquiterpene lactone core can also be a point of degradation, particularly under basic conditions which can catalyze hydrolysis of the ester bond, leading to ring-opening. The stability of sesquiterpene lactones is known to be pH-dependent.[9][10]

Understanding these mechanisms is the first step in preventing degradation.

Q2: What is the optimal pH range for working with 1,10-Epoxydecompositin in aqueous solutions?

A2: Based on the reactivity of the epoxide group, the optimal pH range is slightly acidic to neutral, ideally pH 5.5 to 7.0 .

-

Why pH 5.5–7.0? This range represents a compromise to minimize both acid-catalyzed and base-catalyzed degradation pathways. Studies on similar sesquiterpene lactones have shown stability at pH 5.5, while degradation increases at physiological pH (7.4) and higher.[9]

-

Buffer Selection: Choose a buffer system with minimal nucleophilic potential. Phosphate or citrate buffers are generally preferred over buffers containing primary or secondary amines (e.g., Tris), which can act as nucleophiles and attack the epoxide ring. When preparing cell culture media, consider using a HEPES-buffered solution, which is common for maintaining pH stability in cell-based assays involving sensitive compounds.[11]

Q3: Which solvents should I use for stock solutions and which should I avoid?

A3: Solvent choice is critical for the long-term stability of 1,10-Epoxydecompositin.

-

Recommended Solvents (for Stock Solutions):

-

Anhydrous Dimethyl Sulfoxide (DMSO): The solvent of choice for long-term storage. It is aprotic and non-nucleophilic, protecting the epoxide ring. Ensure you use a high-purity, anhydrous grade, as water content can lead to slow hydrolysis over time.

-

Anhydrous Acetonitrile (ACN): A good alternative for intermediate storage or for applications where DMSO is not suitable. It is polar and aprotic.

-

Anhydrous Acetone: Suitable for short-term use and less polar applications.

-

-

Solvents to Use with Caution:

-

Protic Solvents (Methanol, Ethanol): These solvents can act as nucleophiles and slowly open the epoxide ring, especially if acidic or basic contaminants are present.[12] If their use is unavoidable, solutions should be prepared fresh and used immediately. A study on Arnica tincture showed that sesquiterpene lactones can react with ethanol during storage.[12]

-

-

Solvents to Avoid for Storage:

-

Aqueous solutions: Do not store 1,10-Epoxydecompositin in aqueous buffers for extended periods. Prepare aqueous dilutions from a DMSO or ACN stock immediately before use.

-

Halogenated Solvents (DCM, Chloroform): These can contain acidic impurities (e.g., HCl) that can rapidly catalyze epoxide degradation.

-

Q4: What are the best practices for storing stock solutions of 1,10-Epoxydecompositin?

A4: Proper storage is essential to preserve the integrity of your compound.

| Condition | Recommendation | Rationale |

| Temperature | -80°C for long-term storage (>1 month). -20°C for short-term storage (<1 month). | Low temperatures significantly reduce the rate of all chemical degradation reactions. Studies show that storage at -20°C is highly effective at preserving compound integrity compared to room temperature.[13] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen ). | Minimizes exposure to oxygen and moisture, which can contribute to oxidative degradation and hydrolysis, respectively.[13] |

| Light | Protect from light using amber vials or by wrapping vials in aluminum foil.[14] | Prevents potential photodegradation, a common issue for complex organic molecules. |

| Container | Use high-quality, low-extractable glass vials with PTFE-lined caps. | Prevents leaching of contaminants from the container and ensures a tight seal. |

Troubleshooting Guide

| Symptom | Possible Cause(s) | Recommended Solution(s) |

| Loss of potency in cell-based assay | 1. Degradation in aqueous cell culture medium. 2. Reaction with media components (e.g., serum proteins, amines). | 1. Prepare final dilutions from a fresh stock solution immediately before adding to cells. 2. Reduce incubation time if possible. 3. Run a time-course experiment to quantify stability in your specific medium. |

| Appearance of new peaks in HPLC/LC-MS analysis | 1. Epoxide ring-opening (hydrolysis or reaction with solvent). 2. Lactone hydrolysis. | 1. Analyze the mass of the new peak. A mass increase corresponding to H₂O, CH₃OH, etc., suggests epoxide opening. 2. Check the pH of your solution. If basic, lactone hydrolysis is likely. 3. Switch to a recommended aprotic solvent and re-analyze. |

| Variability between experimental replicates | 1. Inconsistent preparation of working solutions. 2. Degradation during the experiment. | 1. Standardize the protocol for preparing working solutions. Ensure stock is fully thawed and vortexed before dilution. 2. Minimize the time the compound spends in aqueous buffer at room or elevated temperatures. Prepare solutions for each replicate at the same time point. |

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the best practice for preparing a concentrated stock solution for long-term storage.

-

Preparation: Work in a fume hood with low humidity. If possible, use a glove box purged with an inert gas.

-

Weighing: Accurately weigh the desired amount of 1,10-Epoxydecompositin powder into a tared, sterile amber glass vial.

-

Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).

-

Dissolution: Cap the vial tightly with a PTFE-lined cap and vortex gently until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in separate amber vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

-

Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with argon or nitrogen.

-

Storage: Immediately place the aliquots in a labeled box and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method to monitor the degradation of 1,10-Epoxydecompositin over time.

-

Objective: To quantify the percentage of intact 1,10-Epoxydecompositin remaining in a solution under specific conditions (e.g., in a buffer at 37°C).

-

Materials:

-

1,10-Epoxydecompositin stock solution (10 mM in ACN).

-

Test buffer (e.g., 50 mM Phosphate buffer, pH 6.5).

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

-

Procedure:

-

Initiate Experiment (T=0): Dilute the ACN stock of 1,10-Epoxydecompositin into the test buffer to a final concentration of 50 µM. Immediately inject a sample onto the HPLC. This is your T=0 reference point.

-

Incubation: Place the vial containing the remaining solution in the desired test condition (e.g., a 37°C incubator).

-

Time Points: At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution and inject it onto the HPLC.

-

HPLC Conditions (Example):

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm (or optimal wavelength for chromophore).

-

Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate.

-

-

-

Data Analysis:

-

Integrate the peak area of the parent compound (1,10-Epoxydecompositin) at each time point.

-

Calculate the percentage remaining at each time point relative to the T=0 peak area.

-

Plot the percentage remaining versus time to determine the stability profile. A validated HPLC method can quantify epoxides with high sensitivity.[15]

-

Visual Diagrams

Caption: Primary degradation pathways for 1,10-Epoxydecompositin.

Caption: Experimental workflow for assessing compound stability via HPLC.

References

-

What makes an epoxide stable? | Wyzant Ask An Expert. (2019). Available at: [Link]

-

Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (n.d.). Available at: [Link]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Available at: [Link]

-

Effects of pH and temperature on the stability of sesquiterpene lactones. (2005). ResearchGate. Available at: [Link]

-

Scanning Electrochemical Microscopy for Investigating Nanocomposite Epoxy Coating Degradation and Corrosion Mechanisms. (2023). MDPI. Available at: [Link]

-

Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. (2011). PMC. Available at: [Link]

-

Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (2007). PubMed. Available at: [Link]

-

18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Available at: [Link]

-

Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Available at: [Link]

-

Epoxide - Wikipedia. (n.d.). Available at: [Link]

-

9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Available at: [Link]

-

Chemical Storage and Handling Recommendations. (2016). NY.Gov. Available at: [Link]

-

Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. (2019). PMC. Available at: [Link]

-

Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. Available at: [Link]

-

Unraveling the Mechanistic Origins of Epoxy Degradation in Acids | ACS Omega. (2019). American Chemical Society. Available at: [Link]

-

What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. (2020). PubMed. Available at: [Link]

-

Improving Long-Term Compound Storage in I.DOT Source Plates. (2024). Dispendix. Available at: [Link]

-

Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. (2014). The Aquila Digital Community. Available at: [Link]

-

Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action. (2023). NIH. Available at: [Link]

-

Sesquiterpene Lactones: More Than Protective Plant Compounds With High Toxicity. (2016). ResearchGate. Available at: [Link]

-

Are There Any Specific Storage Requirements For Potting Material For Electronic Components? (2024). DeepMaterial. Available at: [Link]

-

Preparation and Research Progress of Polymer-Based Anion Exchange Chromatography Stationary Phases. (2023). MDPI. Available at: [Link]

-

On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia. (2000). PubMed. Available at: [Link]

-

Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. (2022). American Chemical Society. Available at: [Link]

Sources

- 1. wyzant.com [wyzant.com]

- 2. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Epoxide - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dispendix.com [dispendix.com]

- 14. aquila.usm.edu [aquila.usm.edu]

- 15. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Purification Yield of Epoxy-Sesquiterpene Lactones

A Note to Researchers: The compound "1,10-Epoxydecompositin" does not correspond to a known structure in the current scientific literature. This guide has therefore been developed to address the broader, yet chemically significant, challenge of purifying Epoxy-Sesquiterpene Lactones . This class of natural products is known for its therapeutic potential and presents unique purification challenges due to the inherent reactivity of the epoxide and lactone functional groups.

As Senior Application Scientists, we have designed this technical support center to provide both foundational knowledge and advanced troubleshooting strategies. Our goal is to empower researchers to optimize the yield and purity of these valuable compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying epoxy-sesquiterpene lactones?

A1: The purification of epoxy-sesquiterpene lactones is primarily complicated by their chemical instability. The two main functional groups, the epoxide and the α-methylene-γ-lactone, are susceptible to degradation under various conditions. Specifically, the epoxide ring can be easily opened under acidic or basic conditions, leading to the formation of diols or other unwanted byproducts.[1] The lactone ring can also be hydrolyzed under basic conditions. Additionally, these compounds can be thermally labile, limiting the use of high-temperature purification techniques.[2]

Q2: What are the most common impurities encountered during the purification of epoxy-sesquiterpene lactones?

A2: Common impurities can be broadly categorized as:

-

Co-extracted natural products: These include other terpenoids, flavonoids, alkaloids, and chlorophylls that are extracted from the source material along with the target compound.

-

Degradation products: As mentioned in Q1, these arise from the opening of the epoxide or lactone rings. Common degradation products include diols from epoxide hydrolysis and hydroxy-carboxylic acids from lactone hydrolysis.

-

Isomers: Structural or stereoisomers of the target compound that may have very similar chromatographic behavior, making separation difficult.

-

Residual solvents and reagents: Solvents used in extraction and reagents from any synthetic steps can carry over into the purification process.

Q3: Which chromatographic techniques are most effective for purifying epoxy-sesquiterpene lactones?

A3: A multi-step chromatographic approach is often necessary.

-

Column Chromatography (CC): This is the workhorse for initial, large-scale purification from a crude extract. Normal-phase silica gel is most commonly used.[2]

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for final purification steps to achieve high purity. Reversed-phase (typically with C18 columns) is often preferred for its high resolving power for moderately polar compounds.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful as it avoids a solid stationary phase, which can cause irreversible adsorption and degradation of sensitive compounds.[3][4]

Q4: How can I monitor the stability of my epoxy-sesquiterpene lactone during purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of the purification process.[2] By running a TLC of your fractions and comparing them to a reference spot of the crude material or a purified standard, you can quickly identify the presence of the target compound and any new spots that may indicate degradation. For more quantitative analysis, analytical HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice.[5]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow.

Issue 1: Low Yield After Column Chromatography

Q: I'm losing a significant amount of my target compound during silica gel column chromatography. What could be the cause and how can I fix it?

A: Causality and Solution

Low recovery from silica gel chromatography is a frequent problem when dealing with epoxy-sesquiterpene lactones. The primary culprit is often the acidic nature of standard silica gel, which can catalyze the opening of the sensitive epoxide ring.[1] This leads to the formation of more polar diols, which may either elute as a smear, remain adsorbed on the column, or be lost during workup.

Troubleshooting Steps:

-